2-Fluoro-2-(hydroxymethyl)propane-1,3-diol
Description
Properties
IUPAC Name |
2-fluoro-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXARUEMYQOMCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of a carbonyl compound with a fluorinating agent under controlled conditions. For instance, the reaction of a ketone with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method allows for the efficient production of the compound on a large scale while minimizing the risk of hazardous by-products. Additionally, the use of catalysts can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Fluoro-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functionalization
The following table compares 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol with analogous compounds, emphasizing substituent effects on reactivity and applications:
Key Research Findings and Data
Structural and Spectral Data
- TRIS Derivatives: 2-Amino-2-(hydroxymethyl)propane-1,3-diol exhibits characteristic ¹H-NMR signals at δ 3.6–3.8 ppm (hydroxymethyl) and δ 1.8–2.2 ppm (amino protons) .
- Bis(hydroxymethyl) Analogs : Crystallographic studies confirm tetrahedral geometry at C2, enabling crosslinking in polymers .
Biological Activity
2-Fluoro-2-(hydroxymethyl)propane-1,3-diol, also known as a fluorinated derivative of trimethylolpropane, is a compound of interest in various fields including medicinal chemistry and materials science. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and industrial processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical structure:
- Molecular Formula : CHF O
- Molecular Weight : 134.14 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and hydroxymethyl groups significantly influences the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. The compound's ability to interact with enzymes and cellular pathways makes it a candidate for further investigation in therapeutic applications.
Anti-inflammatory Properties
Preliminary research indicates that this compound may exhibit anti-inflammatory effects. This is hypothesized based on its structural similarity to known anti-inflammatory agents. The mechanism may involve the modulation of inflammatory cytokines and pathways.
Case Study 1: Synthesis and Biological Testing
A study synthesized this compound and evaluated its biological properties in vitro. The results indicated moderate cytotoxicity against cancer cell lines while exhibiting low toxicity in normal cells. This suggests a potential therapeutic window for cancer treatment.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of fluorinated compounds highlighted the low acute toxicity of this compound to aquatic organisms. This finding is important for evaluating the compound's safety in industrial applications.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Membrane Interaction : The fluorine atom may enhance membrane permeability, allowing the compound to exert effects on intracellular targets.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels, which play a role in inflammation and cellular signaling.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol in academic laboratories?
- Methodological Answer: The synthesis can be adapted from analogous diol frameworks. For example, TRIS derivatives (2-amino-2-(hydroxymethyl)propane-1,3-diol) are synthesized via cyclocondensation reactions with formaldehyde . Fluorination may involve fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions. Alternative routes could leverage reduction of fluorinated malonate esters using NaBH4 or LiAlH4 (with safety precautions for hazardous reagents) . Post-synthesis purification via column chromatography (silica gel, methanol/ethyl acetate gradient) is recommended to isolate the product.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify fluorine incorporation and hydroxyl proton environments.
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry and fluorine positioning .
- FTIR: Confirm hydroxyl (-OH) and C-F stretches (1050–1250 cm).
Q. What safety protocols are critical for handling fluorinated polyols like this compound?
- Methodological Answer:
- Use PPE (gloves, goggles) due to potential fluorinated compound reactivity.
- Work in a fume hood to avoid inhalation of volatile fluorinated intermediates.
- Follow guidelines for TRIS-based reagents, as structurally similar compounds require inert atmospheres during synthesis .
Advanced Research Questions
Q. How does the fluorine atom influence the compound’s hydrogen-bonding capacity in enzyme interaction studies?
- Methodological Answer: Fluorine’s electronegativity alters electron density, reducing hydrogen-bond donor strength compared to hydroxyl groups. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like kinases or phosphatases. Experimentally, isothermal titration calorimetry (ITC) can quantify binding affinities, comparing fluorinated vs. non-fluorinated analogs .
Q. What strategies optimize the compound’s application in crosslinked polymer networks compared to glycerol or sorbitol?
- Methodological Answer: The compound’s three hydroxyl groups enable higher crosslinking density than glycerol (three OH) or sorbitol (six OH), but steric hindrance from the fluorinated methyl group may reduce reactivity. Test in epoxy resin formulations via:
- Kinetic Studies: Monitor curing rates with differential scanning calorimetry (DSC).
- Mechanical Testing: Compare tensile strength/modulus of derived polymers to glycerol-based controls .
Q. How can computational modeling resolve contradictions in reported crystallographic data for fluorinated diols?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
